Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate
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Overview
Description
Dimethyl 5-hydroxy-2,3-diazabicyclo[221]heptane-2,3-dicarboxylate is a bicyclic compound with a unique structure that includes both diazabicyclo and dicarboxylate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves the reaction of substituted triketopiperazines with enones through organocatalysed asymmetric Michael additions. This method yields products with high enantiomeric ratios and can be further modified to produce natural product scaffolds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications. The key steps involve the use of organocatalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization and lactamization, as well as specific organocatalysts for asymmetric synthesis . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. These derivatives can be tailored for specific uses in research and industry.
Scientific Research Applications
Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of natural products and bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action for dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and proteins, influencing their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s potential for modulating biological processes makes it a valuable research tool .
Comparison with Similar Compounds
Similar Compounds
2,3-Diazabicyclo[2.2.1]heptane, 2,3-dimethyl-: A similar compound with slight structural differences.
2,7-Diazabicyclo[2.2.1]heptane: Another related compound with different substitution patterns.
Uniqueness
Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to its combination of diazabicyclo and dicarboxylate functionalities, which provide it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
13385-30-3 |
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Molecular Formula |
C9H14N2O5 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C9H14N2O5/c1-15-8(13)10-5-3-6(7(12)4-5)11(10)9(14)16-2/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
MSXPCXKNBFTQFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2CC(N1C(=O)OC)C(C2)O |
Origin of Product |
United States |
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